molecular formula C12H14O3 B3279033 4-Cyclopentyloxy-3-hydroxybenzaldehyde CAS No. 685873-88-5

4-Cyclopentyloxy-3-hydroxybenzaldehyde

Cat. No. B3279033
Key on ui cas rn: 685873-88-5
M. Wt: 206.24 g/mol
InChI Key: MWEYWUHTPNKTAI-UHFFFAOYSA-N
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Patent
US07563900B2

Procedure details

In a 10 L 4 necked RB flask fitted with a mechanical stirrer, reflux condenser, was added DMF (3.5 L), 3,4-Dihydroxybenzaldehyde (1.15 Kg, 8.3M), cyclopentyl bromide (3.1 kg, 20.3 M) and powdered anhydrous potassium carbonate (1.15 kg, 20.3 M) at temperature in the range of 25-35° C. under stirring. The reaction mixture was heated to temperature of 75-80° C. under stirring and maintained under stirring for 1 hr. To the reaction mixture, powdered potassium carbonate (140 g, 1M) was added at temperature of 75-80° C. under stirring. After addition, the reaction mixture was maintained at 75-80° C. for 1 hr. The progress of the reaction was monitored by TLC and HPLC. After ascertaining the completion of the reaction, the reaction mixture was brought to 25-35° C. and filtered. The inorganic salt cake was washed with DMF (300 ml×2) and combine the washings with filtrate. The organic layer was concentrated at temperature below 75° C. under high vaccum. Add toluene (2 L) to the residue of distil of the residual DMF. Add toluene (2 L) to the resulting mass and distill off the traces of DMF. To the resulting mass, add toluene (5.7 L), celite (300 g), activated charcoal (100 g), 5% sodium hydroxide solution (1.2 L) and cool to 10-15° C. under stirring. Separate the organic and aqueous layer. The organic layer was repeatedly extracted with 5% sodium hydroxide solution (1.2 L×5) and combine the aqueous sodium hydroxide layers. The aqueous layer was washed with toluene (2 L×2) and separate the aqueous layer. The pH of the aqueous layer was adjusted to acidic 2-3 with conc. HCl (1.1 L) at 10-15° C. under stirring. The precipitated solid was filtered, washed with water(2 L×3) filtered and dried in the hot air oven below 60° C. temp. The product appear as cream color solid, weighing about 920-950 g, yield 54%-56% purity 98-99%, m.p 87-89° C. The IR (KBr) spectrum shows 3300 (OH str), 3150 (CH str), 1670 (CHO str), 1620 (C═C str). The 1H-NMR (DMSO-d6) shows δ 9.8 (s, 1H), 9.2 (s, 1H), 7.1 (d, 1H), 7.2-7.4 (m, 2H), 4.9 (m, 1H), 1.4-2.0 (m, 8H). The CI mass shows m/z 206 (M+). The elemental analysis shows calculated % C, 69.88; % H, 6.84; % O, 23.27; observed % C, 69.70; % H, 6.65; % O, 23.15.
[Compound]
Name
4
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
1.15 kg
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
1.15 kg
Type
reactant
Reaction Step Four
Quantity
3.1 kg
Type
reactant
Reaction Step Four
Name
Quantity
3.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH:11]1(Br)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:11]1([O:10][C:9]2[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=2[OH:1])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
4
Quantity
10 L
Type
reactant
Smiles
Step Two
Name
Quantity
1.15 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
140 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.15 kg
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
3.1 kg
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
in the range of 25-35° C.
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
under stirring for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 75-80° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
was brought to 25-35° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The inorganic salt cake was washed with DMF (300 ml×2)
WASH
Type
WASH
Details
the washings with filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at temperature below 75° C. under high vaccum
CUSTOM
Type
CUSTOM
Details
Add toluene (2 L) to the residue of distil of the residual DMF
DISTILLATION
Type
DISTILLATION
Details
Add toluene (2 L) to the resulting mass and distill off the traces of DMF
ADDITION
Type
ADDITION
Details
To the resulting mass, add toluene (5.7 L), celite (300 g), activated charcoal (100 g), 5% sodium hydroxide solution (1.2 L)
TEMPERATURE
Type
TEMPERATURE
Details
cool to 10-15° C.
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
Separate the organic and aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The organic layer was repeatedly extracted with 5% sodium hydroxide solution (1.2 L×5)
WASH
Type
WASH
Details
The aqueous layer was washed with toluene (2 L×2)
CUSTOM
Type
CUSTOM
Details
separate the aqueous layer
CUSTOM
Type
CUSTOM
Details
was adjusted to acidic 2-3 with conc. HCl (1.1 L) at 10-15° C.
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water(2 L×3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the hot air oven below 60° C. temp
CUSTOM
Type
CUSTOM
Details
about 920-950 g, yield 54%-56% purity 98-99%, m.p 87-89° C

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)OC1=C(C=C(C=O)C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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